molecular formula C17H16N2O4 B1474463 Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate CAS No. 1705074-81-2

Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate

Cat. No. B1474463
CAS RN: 1705074-81-2
M. Wt: 312.32 g/mol
InChI Key: UOKQOGWGDWCNFH-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate” is also known as “2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone”. It is a photoinitiator allowed by the FDA certification system. It can be used in water-based photocuring systems, with high melting point, and can also be used in UV-curable powder coatings .


Synthesis Analysis

The synthesis of this compound involves the use of N - bromo succimide (NBS) as a catalyst, 4’ - (2 - hydroxy ethoxy group) -2 - methylpropiophenone, and dimethyl sulfoxide (DMSO) as the oxidizing agent, carbonylating and solvent, for 100 °C stirring for 24 hours .


Molecular Structure Analysis

The linear formula of this compound is HOCH2CH2OC6H4COC (CH3)2OH . Its molecular weight is 224.25 .


Chemical Reactions Analysis

The compound is used as a photoinitiator in the synthesis of polyacrylamide-grafted chitosan nanoparticles by copolymerization of acrylamide and chitosan nanoparticles .


Physical And Chemical Properties Analysis

The compound has a melting point of 88-90 °C (lit.) . It is soluble in water at 7.6g/L at 25℃ . Its density is 1.183±0.06 g/cm3 (Predicted) .

Mechanism of Action

The compound acts as a photoinitiator in photopolymerization processes. In biomedical applications, it must meet additional criteria such as high water solubility, non-toxicity to cells, and compatibility with visible low-power light sources .

Safety and Hazards

The compound is classified as an Aquatic Chronic 2, H411, which means it is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Future Directions

The compound has potential applications in the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems . It can also be used to synthesize hydrophobic polyurethane sponge through thiol–ene Click reaction .

properties

IUPAC Name

methyl 2-[4-(2-hydroxyethoxy)phenyl]-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-17(21)12-4-7-14-15(10-12)19-16(18-14)11-2-5-13(6-3-11)23-9-8-20/h2-7,10,20H,8-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKQOGWGDWCNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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